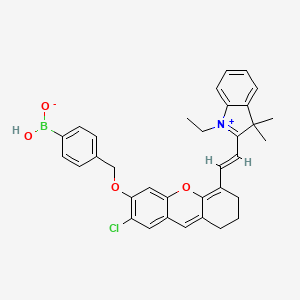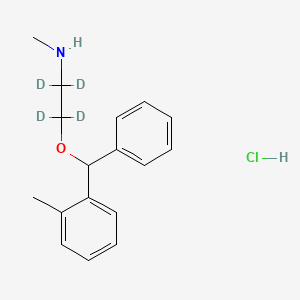
Tofenacin Hydrochloride Salt-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofenacin Hydrochloride Salt-d4 is a deuterated form of Tofenacin Hydrochloride, which is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C17H17D4NO•HCl, and it has a molecular weight of 295.84 . This compound is often utilized in scientific studies due to its stable isotopic labeling, which aids in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tofenacin Hydrochloride Salt-d4 involves the incorporation of deuterium atoms into the molecular structure of Tofenacin Hydrochloride. This process typically requires the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and isotopic purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tofenacin Hydrochloride Salt-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
Tofenacin Hydrochloride Salt-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
Mecanismo De Acción
The mechanism of action of Tofenacin Hydrochloride Salt-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This isotopic effect can be used to study reaction mechanisms and identify key steps in biochemical pathways.
Comparación Con Compuestos Similares
Tofenacin Hydrochloride Salt-d4 is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. Similar compounds include:
Tofenacin Hydrochloride: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
Orphenadrine Hydrochloride: A related compound with similar chemical structure and applications in muscle relaxation and pain relief.
Demethylorphenadrine Hydrochloride: Another related compound with similar uses in research and medicine.
The uniqueness of this compound lies in its stable isotopic labeling, which enhances its utility in various scientific studies.
Propiedades
Fórmula molecular |
C17H22ClNO |
|---|---|
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2; |
Clave InChI |
YAXWIYFUVISXRS-QJUQVXHISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



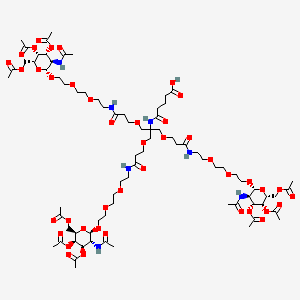

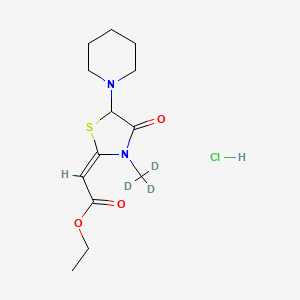
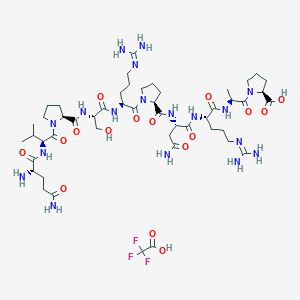
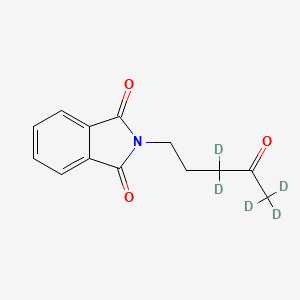
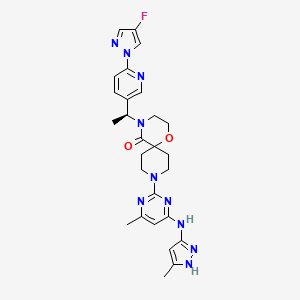
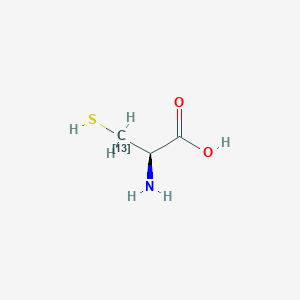
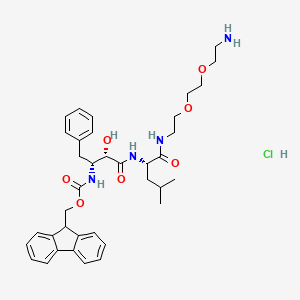
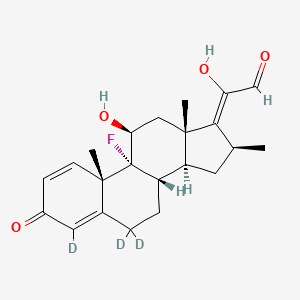
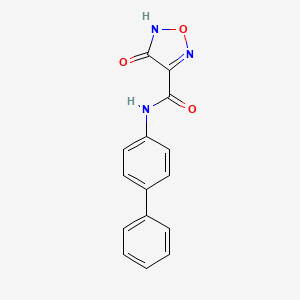
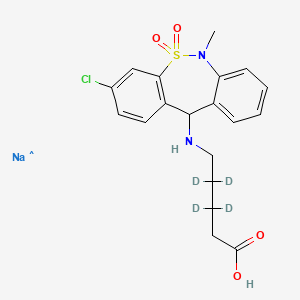
![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
